molecular formula C23H17ClN2O4 B14086989 1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14086989
M. Wt: 420.8 g/mol
InChI Key: UMDGPMUDKFXSRJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno[2,3-c]pyrrole core, substituted with various functional groups such as a chlorophenyl group, an ethyl group, and an oxazolyl group. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the chlorophenyl, ethyl, and oxazolyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, alkylating agents, and oxidizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous waste and ensure worker safety .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

Uniqueness

1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17ClN2O4/c1-3-13-4-9-17-16(11-13)21(27)19-20(14-5-7-15(24)8-6-14)26(23(28)22(19)29-17)18-10-12(2)30-25-18/h4-11,20H,3H2,1-2H3

InChI Key

UMDGPMUDKFXSRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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